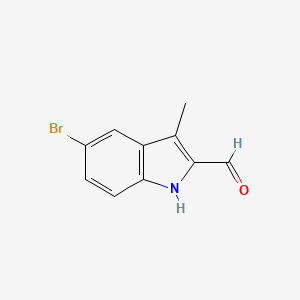
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be achieved through several methods. One common approach involves the bromination of 3-methylindole followed by formylation at the 2-position. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include 5-Bromo-3-methyl-1H-indole-2-carboxylic acid, 5-Bromo-3-methyl-1H-indole-2-methanol, and various substituted indoles .
Applications De Recherche Scientifique
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparaison Avec Des Composés Similaires
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be compared with other similar compounds, such as:
- 5-Bromo-1H-indole-2-carboxaldehyde
- 5-Bromo-3-methylindole
- 3-Methyl-1H-indole-2-carboxaldehyde
These compounds share structural similarities but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Activité Biologique
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C10H8BrNO
Molecular Weight: 244.08 g/mol
IUPAC Name: 5-Bromo-3-methyl-1H-indole-2-carbaldehyde
Canonical SMILES: Cc1c[nH]c2c1c(c(c(n2)C=O)Br)C=C
Synthesis
The synthesis of this compound typically involves the bromination of 3-methylindole followed by formylation using Vilsmeier-Haack reaction conditions. This method allows for the selective introduction of the aldehyde functional group at the 2-position.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed promising inhibitory effects, suggesting its potential as an antibacterial agent .
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It has been shown to bind effectively to DNA, which may contribute to its anticancer effects through intercalation or groove binding, disrupting DNA replication and transcription processes . Furthermore, its indole structure is crucial for its interaction with protein targets, enhancing its pharmacological profile.
Study on Anticancer Activity
In a study published in Molecules, researchers explored the anticancer effects of this compound on MCF-7 cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range. Additionally, flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Antimicrobial Efficacy Study
Another study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as a lead compound for developing new antibacterial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | DNA intercalation, ROS generation |
| 5-Bromoindole | Moderate | Low | Protein kinase inhibition |
| Indole-3-carbaldehyde | High | Moderate | Apoptosis induction |
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
5-bromo-3-methyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 |
Clé InChI |
QGGSEMBJXJZNAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















